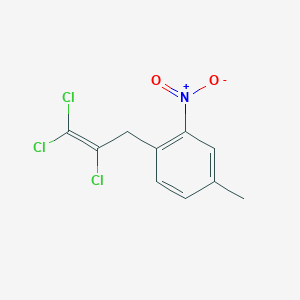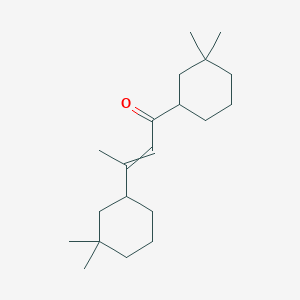
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one is an organic compound with the molecular formula C20H34O. It features a butenone core with two 3,3-dimethylcyclohexyl groups attached at the 1 and 3 positions. This compound is notable for its unique structure, which includes two six-membered rings and a ketone functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one typically involves the aldol condensation of 3,3-dimethylcyclohexanone with but-2-en-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
1,3-Bis(3,3-dimethylcyclohexyl)prop-2-en-1-one: Similar structure but with a propene core instead of butene.
1,3-Bis(3,3-dimethylcyclohexyl)acetone: Similar structure but with an acetone core.
Uniqueness
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one is unique due to its butenone core, which provides distinct reactivity and properties compared to its analogs. The presence of two 3,3-dimethylcyclohexyl groups also contributes to its steric and electronic characteristics, making it a valuable compound in various applications.
特性
CAS番号 |
63229-34-5 |
|---|---|
分子式 |
C20H34O |
分子量 |
290.5 g/mol |
IUPAC名 |
1,3-bis(3,3-dimethylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C20H34O/c1-15(16-8-6-10-19(2,3)13-16)12-18(21)17-9-7-11-20(4,5)14-17/h12,16-17H,6-11,13-14H2,1-5H3 |
InChIキー |
ICXYAXSPAIXZDK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)C1CCCC(C1)(C)C)C2CCCC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


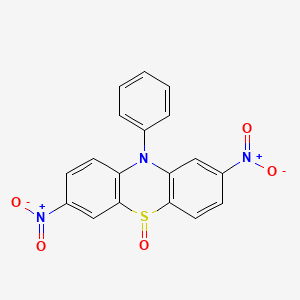
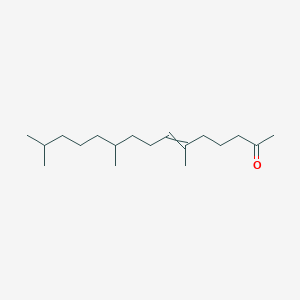
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

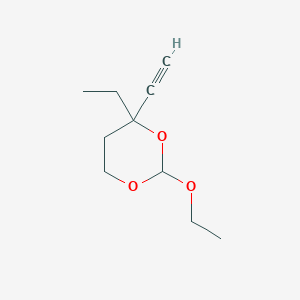

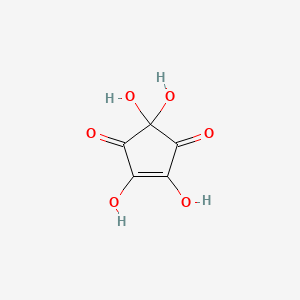
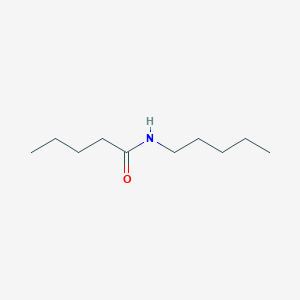
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
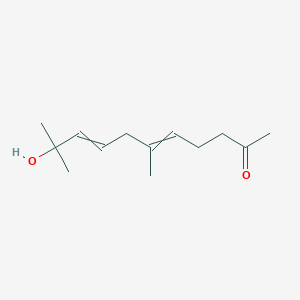
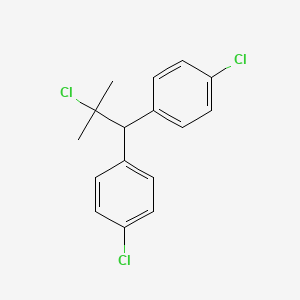
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
